molecular formula C18H20O5 B197689 Sorgolactone CAS No. 141262-39-7

Sorgolactone

Cat. No. B197689
M. Wt: 316.3 g/mol
InChI Key: KHSREFIWULNDAB-YCUBLIQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sorgolactone is a natural product that belongs to the class of compounds known as lactones. It is found in the roots of the sorghum plant and has been shown to possess potent biological activities. Sorgolactone has been the subject of much research in recent years due to its potential as a therapeutic agent for a variety of diseases. In

Scientific Research Applications

Germination Stimulant for Parasitic Weeds

Sorgolactone is a sesquiterpene belonging to the class of “strigolactones.” It exhibits significant biological activity as a germination stimulant for seeds of parasitic weeds like Striga and Orobanche. Research has focused on synthesizing stereoisomers of sorgolactone and evaluating their activities in stimulating germination of these parasitic seeds (Sugimoto et al., 1998), (Mori et al., 1997).

Strigolactone Biosynthesis and Analysis

Studies have also focused on the isolation and structural elucidation of strigolactones like sorgolactone from plant sources, such as Sorghum bicolor. These compounds are more active on specific parasitic plants and may act as precursors in the biosynthetic pathways of strigolactones (Xie et al., 2008). Additionally, advancements have been made in the analytical methods for strigolactones, enabling more precise identification and quantification using techniques like high-performance liquid chromatography/tandem mass spectrometry (Sato et al., 2003).

Role in Allelopathy

Sorgolactone has been investigated for its potential role in allelopathy. Root exudates of Sorghum bicolor, primarily consisting of sorgoleone (related to sorgolactone), have been shown to inhibit the growth of various weeds, suggesting a strong contribution to Sorghum allelopathy (Einhellig & Souza, 2005).

Photomodulation of Strigolactone Biosynthesis

Research indicates a photomodulation effect on strigolactone biosynthesis in plants, including compounds like sorgolactone. Studies on sunflower seedlings showed differential accumulation of strigolactones, including sorgolactone, in various parts of the plant, influenced by light exposure. This suggests a complex interaction of light and biosynthetic pathways for strigolactones (Bharti et al., 2015).

properties

IUPAC Name

(3E,3aR,8S,8bS)-8-methyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,5,6,7,8,8b-hexahydro-3aH-indeno[1,2-b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-9-4-3-5-11-7-12-13(18(20)23-16(12)15(9)11)8-21-14-6-10(2)17(19)22-14/h6,8-9,12,14,16H,3-5,7H2,1-2H3/b13-8+/t9-,12+,14+,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSREFIWULNDAB-YCUBLIQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C1C3C(C2)C(=COC4C=C(C(=O)O4)C)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC2=C1[C@@H]3[C@H](C2)/C(=C\O[C@H]4C=C(C(=O)O4)C)/C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415113
Record name Sorgolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sorgolactone

CAS RN

141262-39-7, 188970-36-7
Record name Sorgolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141262-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sorgolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141262397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorgolactone, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188970367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorgolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SORGOLACTONE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0IL7QT5MJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SORGOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH6QJZ6G3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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